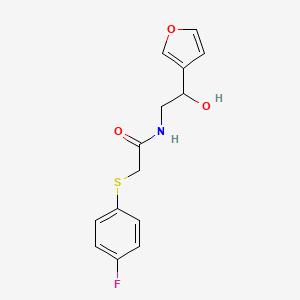

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Description

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, thioether, furan, and hydroxyethyl groups

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRYRGBZWYDUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC(C2=COC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.

Introduction of the furan ring: The furan moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent, such as acetic anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the furan ring or the acetamide group.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide may exhibit several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for related derivatives against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis were reported as low as 0.22 to 0.25 μg/mL, suggesting potential efficacy in preventing biofilm formation and bacterial growth .

Antitumor Activity

The compound's structure may confer antitumor properties, as modifications in the phenyl and furan groups have been shown to enhance cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated significant growth inhibition in HT29 colon cancer cells with IC50 values below 1.98 μg/mL .

Case Studies

Antimicrobial Evaluation : In vitro studies on derivatives similar to this compound revealed their ability to inhibit biofilm formation in bacterial cultures, emphasizing structural features that enhance antibacterial activity.

Cytotoxicity Assays : Research on related compounds evaluated their cytotoxic effects on Jurkat T cells and HT29 cells, indicating that electron-donating groups significantly enhance cytotoxicity. This suggests that the fluorophenyl and furan groups in this compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl and thioether groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

- 2-((4-bromophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

- 2-((4-methylphenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for further research and development.

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. Its unique features include a furan ring, a fluorophenyl group, and an acetamide moiety, which contribute to its applications in medicinal chemistry.

- Molecular Formula : C13H14FN2O2S

- Molecular Weight : Approximately 295.33 g/mol

Synthesis

The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups, enhancing its pharmacological properties. The process may include:

- Formation of the furan ring.

- Introduction of the fluorophenyl group.

- Acetamide linkage formation.

Biological Activities

Research has indicated that this compound may exhibit a range of biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties, potentially effective against various bacterial strains. The presence of the thiol group may enhance its interaction with microbial targets.

Antiviral Potential

Similar compounds have shown promise as antiviral agents. For instance, heterocyclic compounds often demonstrate activity against viral infections, suggesting that this compound could be explored for similar effects.

Cytotoxicity and Antitumor Activity

The compound's structural components may confer cytotoxic properties, making it a candidate for further investigation in cancer therapeutics. Studies on related compounds have shown significant cell apoptosis and growth inhibition in various cancer cell lines.

Understanding how this compound interacts with biological systems is crucial. Interaction studies could reveal:

- Binding affinities to specific receptors.

- Inhibition of key enzymatic pathways.

- Modulation of cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness and potential advantages of this compound over structurally similar entities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide | Contains a dihydrobenzofuran moiety | Potentially similar antimicrobial activity | Enhances lipophilicity |

| 2-(4-fluorophenyl)-N-(furan-3-yl)acetamide | Lacks thiol group | Antimicrobial properties reported | Simpler structure without sulfur |

| N-(2-hydroxyethyl)-4-fluorobenzenesulfonamide | Contains sulfonamide instead of thioether | Known anti-inflammatory effects | Sulfonamide functionality may alter activity |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antitumor Activity : A study found that structurally related compounds exhibited IC50 values ranging from 0.95 nM to 49.85 μM against various cancer cell lines, indicating significant potential for further development in oncology .

- Antiviral Screening : Research on heterocycles has shown promising results in inhibiting viral replication, suggesting that derivatives of this compound might also possess similar antiviral efficacy .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects revealed low CC50 values in Vero and MDCK cells, indicating a favorable safety profile while maintaining efficacy against target cells .

Q & A

Q. What synthetic methodologies are reported for the preparation of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide and its analogs?

- Methodological Answer : The synthesis of thioacetamide derivatives typically involves multi-step protocols. For example, nitroarenes and nitroalkenes can undergo palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to form heterocyclic intermediates (e.g., furan or thiazole rings) . Thiourea linkages, as seen in structurally similar compounds, may require coupling reactions between fluorophenyl thiols and activated acetamide precursors under controlled pH and temperature . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation, as demonstrated for fluorophenyl-acetamide derivatives in crystallography studies . Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks, particularly distinguishing thioether (–S–) and hydroxyethyl (–CH(OH)–) groups.

- FT-IR : For identifying characteristic vibrations (e.g., C=O at ~1650–1700 cm⁻¹, S–C aromatic at ~700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : To validate molecular formula accuracy (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for thioacetamide derivatives?

- Methodological Answer : Contradictions in bioactivity data often arise from:

- Purity variability : Implement HPLC-UV/HRMS with pharmacopeial reference standards (e.g., USP) to ensure compound integrity .

- Assay conditions : Standardize protocols for cell viability assays (e.g., ATP levels vs. membrane integrity) and enzyme inhibition studies (e.g., substrate concentration, incubation time) .

- Metabolic stability : Use liver microsome assays to assess compound degradation rates, which may explain inconsistent in vivo/in vitro results .

Q. What computational approaches are recommended for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Molecular docking : Utilize crystallographic data of target proteins (e.g., kinases from ) to predict binding modes. Software like AutoDock Vina can prioritize key interactions (e.g., hydrogen bonds with fluorophenyl groups) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS to validate docking results .

- QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data to guide analog design .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS at timed intervals (0, 15, 30, 60 min). Calculate half-life (t₁/₂) using nonlinear regression .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to identify metabolic liabilities. IC₅₀ values >10 μM suggest low inhibition risk .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) can identify electrophilic intermediates .

Q. What strategies are effective for resolving low solubility issues during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity .

- pH adjustment : For ionizable groups (e.g., hydroxyethyl), prepare buffers near the compound’s pKa to improve dissolution .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to maintain bioactivity in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.